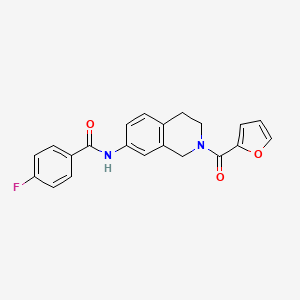

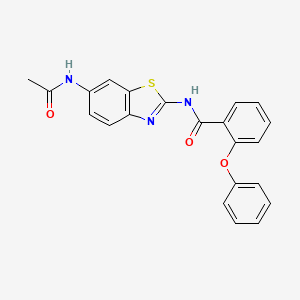

N-(6-乙酰氨基-1,3-苯并噻唑-2-基)-2-苯氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenoxybenzamide and related compounds involves various chemical methodologies. A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized using C-C coupling methodology in the presence of Pd(0) and aryl boronic pinacol ester/acids . Another approach stirred acid chlorides with appropriate aminobenzamides in pyridine to yield new 2-(2-phenoxyacetamido)benzamides . Additionally, refluxing benzothiazoles with acetic acid under specific conditions produced hydrogen bond associated N-(benzo[d]thiazol-2-yl) acetamides .

Molecular Structure Analysis

The molecular structure of N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenoxybenzamide derivatives is characterized by planarity and potential for hydrogen bonding. The title compound in one study showed an almost planar structure for the main moiety and the formation of dimers via N-H…N hydrogen bonds in the crystal . The photophysical properties of similar compounds are influenced by the nature of the substituents and the hydrogen bonding interactions .

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their ability to undergo further reactions. For instance, the synthesized N-(benzo[d]thiazol-2-yl)acetamides can be used as precursors for other derivatives, as seen in the synthesis of compounds with antibacterial activity and antioxidant properties . The reactivity is also influenced by the substituents on the benzothiazole ring, which can affect the formation of hydrogen bonds and other intermolecular interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as pKa values, are crucial for their biological activity. The pKa determination of N-(benzothiazole-2-yl)acetamide derivatives revealed that protonation occurs on different nitrogen atoms within the molecules, affecting their acidity constants . These properties are essential for understanding the compounds' behavior in biological systems and their potential as drug precursors.

Biological Activities and Case Studies

The biological activities of N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenoxybenzamide derivatives are diverse. Compounds with the benzothiazole moiety have shown significant urease inhibition activity, surpassing the standard used in the study . Antiproliferative activities against various cancer cell lines have been observed, with some compounds inducing apoptosis through caspase activation . Antibacterial activities against both Gram-positive and Gram-negative bacteria have been reported, with some derivatives showing broad-spectrum activity . Antioxidant studies have also highlighted the potential of these compounds as radical scavengers .

科学研究应用

苯并噻唑衍生物简介

苯并噻唑衍生物,包括 N-(6-乙酰氨基-1,3-苯并噻唑-2-基)-2-苯氧基苯甲酰胺等化合物,因其广泛的生物和药理特性而被广泛研究。这些化合物以其抗菌、抗炎、抗糖尿病,特别是抗癌活性而闻名。苯并噻唑骨架的结构简单且易于合成,可用于开发旨在发现新治疗剂的不同化学库。Kamal 等人 (2015) 强调了苯并噻唑的治疗潜力,强调了它们在化疗剂开发中的作用,因为苯并噻唑具有多种特性,可用作各种生物分子的配体(Kamal、Ali Hussaini Syed 和 Malik Mohammed,2015)。

抗癌应用

苯并噻唑衍生物已被确认为潜在的抗肿瘤剂,其中 2-芳基苯并噻唑表现出显著的前景。最近的研究重点是这些化合物的结构修饰,以提高其作为化疗药物的疗效。Ahmed 等人 (2012) 讨论了新型苯并噻唑及其共轭物作为抗肿瘤剂的开发,指出了需要进一步研究以充分表征其毒性以安全用于临床(Ahmed 等人,2012)。

更广泛的药理应用

除了抗癌应用外,苯并噻唑衍生物还表现出广泛的药理活性。Keri 等人 (2015) 对药用化学中的 BTA 基化合物进行了全面综述,涵盖了它们作为抗癌、抗菌、抗真菌、抗炎、镇痛、抗 HIV、抗氧化、抗惊厥、抗结核、抗糖尿病、抗利什曼原虫、抗组胺、抗疟疾和其他药物的用途。这凸显了苯并噻唑衍生物在解决广泛疾病方面的结构多样性和药理潜力(Keri、Patil、Patil 和 Budagumpi,2015)。

作用机制

安全和危害

未来方向

属性

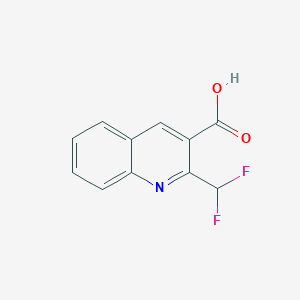

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O3S/c1-14(26)23-15-11-12-18-20(13-15)29-22(24-18)25-21(27)17-9-5-6-10-19(17)28-16-7-3-2-4-8-16/h2-13H,1H3,(H,23,26)(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKYFBGNHFLYTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-methoxyphenyl)-5-oxo-N-(2-thienylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2563276.png)

![2-ethoxy-6-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2563282.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2563283.png)